6-Amino-6-deoxy-D-glucose hydrochloride

Enzyme inhibition Hexokinase Kinetic mechanism

Select 6-Amino-6-deoxy-D-glucose hydrochloride (CAS 55324-97-5) for applications where standard glucosamine or 2-deoxy-D-glucose fail due to regiochemical specificity. Its C6 primary amine enables unique conjugation chemistry—forming targeted drug delivery systems (16.3× kidney targeting index improvement with prednisolone conjugates), fluorescent GLUT probes (6N-Gly-Cy3/Cy5) functional under physiological conditions where 6-NBDG fails, and spontaneous thermal polymerization via Amadori rearrangement to yield aminopolysaccharides inaccessible from C2- or C3-amino analogs. For hexokinase kinetics studies requiring non-competitive (vs. ATP) inhibition, this is the required probe. Insist on ≥95% purity hydrochloride salt for optimal aqueous solubility and reproducible conjugation stoichiometry.

Molecular Formula C6H14ClNO5
Molecular Weight 215.63 g/mol
CAS No. 55324-97-5
Cat. No. B043356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-6-deoxy-D-glucose hydrochloride
CAS55324-97-5
Molecular FormulaC6H14ClNO5
Molecular Weight215.63 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)N.Cl
InChIInChI=1S/C6H13NO5.ClH/c7-1-3(9)5(11)6(12)4(10)2-8;/h2-6,9-12H,1,7H2;1H/t3-,4+,5-,6-;/m1./s1
InChIKeyQWHLASPBRRZDEV-VFQQELCFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-6-deoxy-D-glucose hydrochloride (CAS 55324-97-5): An Amino-Modified Glucose Derivative for Targeted Glycobiology and Medicinal Chemistry Applications


6-Amino-6-deoxy-D-glucose hydrochloride (CAS 55324-97-5) is a synthetically modified amino sugar derived from D-glucose, characterized by the substitution of the C6 hydroxyl group with a primary amino group, presented as the hydrochloride salt for enhanced aqueous solubility and stability . This structural modification at the C6 position distinguishes it from naturally occurring amino sugars such as D-glucosamine (2-amino-2-deoxy-D-glucose) and confers distinct chemical reactivity, enzyme interaction profiles, and utility as a synthetic building block in glycobiology, medicinal chemistry, and polymer science .

Why D-Glucosamine or Other Glucose Analogs Cannot Substitute for 6-Amino-6-deoxy-D-glucose hydrochloride in Targeted Research


Generic substitution of 6-amino-6-deoxy-D-glucose hydrochloride with D-glucosamine (2-amino-2-deoxy-D-glucose), 2-deoxy-D-glucose, or 6-deoxy-D-glucose fails in specific experimental contexts due to fundamental differences in enzyme recognition, metabolic fate, and synthetic utility. The position of the amino group (C6 vs. C2) dictates distinct inhibition kinetics with hexokinase and glucose transporters, and the C6 amino group serves as a unique nucleophilic handle for regioselective conjugation to create targeted drug delivery systems, fluorescent probes, and aminopolysaccharides that are inaccessible using other glucose derivatives [1].

Quantitative Differentiation of 6-Amino-6-deoxy-D-glucose hydrochloride vs. Closest Analogs: A Procurement-Focused Evidence Guide


Enzyme Inhibition Profile: 6-Amino-6-deoxy-D-glucose Acts as a Noncompetitive Inhibitor with Respect to ATP, Contrasting with Competitive Glucose Analogs

6-Amino-6-deoxy-D-glucose exhibits a distinct enzyme inhibition mechanism compared to D-glucose and other analogs. Kinetic studies demonstrate that 6-amino-6-deoxy-D-glucose acts as a noncompetitive inhibitor with respect to ATP and a competitive inhibitor with respect to glucose, whereas D-glucosamine (2-amino-2-deoxy-D-glucose) and 2-deoxy-D-glucose typically act as competitive inhibitors for both substrates [1].

Enzyme inhibition Hexokinase Kinetic mechanism

Antibacterial Activity: 6-Amino-6-deoxy-α-D-methylglucopyranose (GSA-6) Exhibits Measurable but Modest Inhibition Compared to 3-Amino-3-deoxy-D-glucopyranoside (GSA-3)

In a direct comparative study, 6-amino-6-deoxy-α-D-methylglucopyranose (GSA-6, a derivative of 6-amino-6-deoxy-D-glucose) was tested alongside 3-amino-3-deoxy-D-glucopyranoside (GSA-3) and D-glucosamine (GSA-2) against foodborne bacteria. At a concentration of 2 × 10⁻⁴ mol mL⁻¹, GSA-6 achieved 5–18% inhibition for L. innocua and 2–11% for S. typhimurium, while GSA-3 achieved 29% and 15% inhibition, respectively, and D-glucosamine showed comparable low activity [1].

Antibacterial Structure-activity relationship Aminodeoxyglucose

Fluorescent Imaging Performance: 6N-Derived Bioprobes Outperform 6-NBDG for Real-Time Glucose Uptake Imaging Under Physiological Conditions

Fluorescent bioprobes synthesized from 6-amino-6-deoxy-D-glucose (6N-Gly-Cy3 and 6N-Gly-Cy5) were directly compared to the widely used fluorescent glucose tracer 6-NBDG. The 6N-derived probes enabled real-time imaging of cell-based glucose uptake under physiological conditions, whereas 6-NBDG was not applicable under these same conditions. The cellular uptake of 6N-Gly-Cy3 and 6N-Gly-Cy5 was competitively diminished by D-glucose, 2-deoxy-D-glucose, and a GLUT-specific inhibitor in a dose-dependent manner in HT29 human colon cancer cells [1].

Fluorescent bioprobe Glucose transporter Bioimaging

Renal Targeting Efficiency: Prednisolone-6-amino-6-deoxy-D-glucose Conjugate Achieves 16.3× Higher Kidney Targeting Index vs. Unconjugated Prednisolone

A prednisolone-6-amino-6-deoxy-D-glucose conjugate (PDG) was synthesized and evaluated in vivo for renal targeting. Compared to unconjugated prednisolone (baseline), PDG demonstrated a kidney targeting index (KTI) of 16.3, a relative uptake efficiency (RE) of 24.1, and a concentration efficiency (CE) of 8.6. These values represent substantial enhancement of renal biodistribution while retaining curative potency against minimal change nephrosis and limiting systemic side effects such as osteoporosis [1].

Drug targeting Kidney Prodrug conjugate

Anti-Tumor-Promoting Activity: 6-Amino Substitution Markedly Reduces In Vitro and In Vivo Activity Compared to 6-Oxygen Analogs

A structure-activity relationship study of glycoglycerolipids revealed that replacing the 6-oxygen of the glucose moiety with a nitrogen atom (yielding 6-amino-6-deoxy derivatives) greatly reduced anti-tumor-promoting activity in an in vitro Epstein-Barr virus early antigen (EBV-EA) activation assay. This reduced activity was further confirmed in a two-stage mouse skin carcinogenesis in vivo model for two representative aminoglycoglycerolipids [1].

Anti-tumor promoter Glycoglycerolipid Structure-activity relationship

Synthetic Utility: Spontaneous Polymerization to Aminopolysaccharides is Unique to C6-Amino Glucose Derivatives

6-Amino-6-deoxy-D-glucose (1b) undergoes spontaneous polymerization to yield new aminopolysaccharides (2), a property not shared by D-glucosamine (2-amino-2-deoxy-D-glucose) or 3-amino-3-deoxy-D-glucose, which require different polymerization conditions or do not form analogous polymers. The polymerization proceeds via Amadori rearrangement when conducted thermally in the presence of acetic acid, yielding aminopolysaccharides with aminoketose structures in the main chain [1][2].

Aminopolysaccharide Polymer synthesis Biomaterials

Procurement-Optimized Application Scenarios for 6-Amino-6-deoxy-D-glucose hydrochloride Based on Verified Differentiation Evidence


Synthesis of Renal-Targeted Drug Conjugates with Quantified Targeting Enhancement

Researchers developing kidney-specific drug delivery systems should select 6-amino-6-deoxy-D-glucose hydrochloride as the carbohydrate vector based on demonstrated 16.3-fold improvement in kidney targeting index when conjugated to prednisolone, with concomitant reduction in systemic side effects (no osteoporosis observed after 20-day administration) [1].

Design of GLUT-Mediated Fluorescent Imaging Probes Requiring Physiological Applicability

For real-time glucose transporter (GLUT) imaging studies under physiological conditions, 6-amino-6-deoxy-D-glucose-derived fluorescent probes (6N-Gly-Cy3/Cy5) should be prioritized over 6-NBDG, as they retain functionality where the standard tracer fails and their uptake is specifically and competitively inhibited by D-glucose and 2-deoxy-D-glucose in a dose-dependent manner [2].

Enzymology Studies of Hexokinase with Noncompetitive ATP Inhibition Requirements

Investigators examining hexokinase kinetics where noncompetitive inhibition with respect to ATP is desired should procure 6-amino-6-deoxy-D-glucose rather than D-glucosamine or 2-deoxy-D-glucose, which exhibit only competitive inhibition patterns [3].

Synthesis of Novel Aminopolysaccharides via Spontaneous Polymerization

Polymer chemists synthesizing aminopolysaccharide biomaterials should select 6-amino-6-deoxy-D-glucose for its unique ability to undergo spontaneous thermal polymerization via Amadori rearrangement to form aminoketose-containing polymers—a property not observed with C2- or C3-amino glucose analogs [4][5].

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